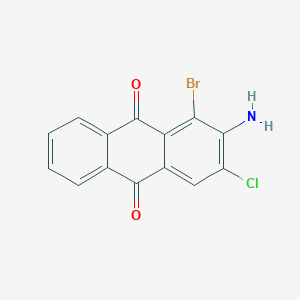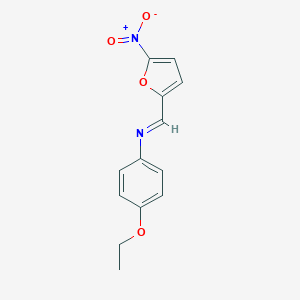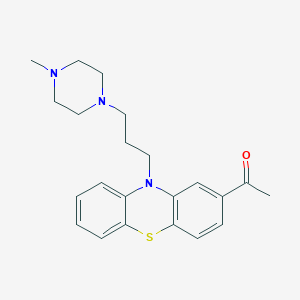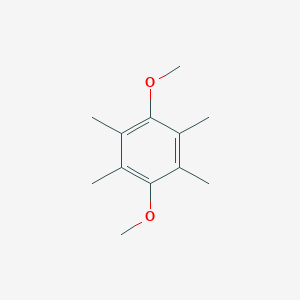
1,4-Dimethoxy-2,3,5,6-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-2,3,5,6-tetramethylbenzene, also known as p-menthane-3,8-diol (PMD), is a natural compound that is found in the leaves of the lemon-scented gum tree (Corymbia citriodora). It is commonly used as an insect repellent due to its strong mosquito-repelling properties. PMD has gained popularity as a natural alternative to synthetic insect repellents, such as DEET, due to its low toxicity and effectiveness against a wide range of insects.
Mechanism Of Action
PMD works by interfering with the insect's olfactory system, making it difficult for the insect to locate its host. PMD also acts as a repellent by creating an unpleasant smell that repels insects.
Biochemical And Physiological Effects
PMD has been shown to have no significant effect on human physiology or biochemistry. It is safe for use on human skin and has minimal absorption through the skin.
Advantages And Limitations For Lab Experiments
PMD is a useful tool for researchers studying insect behavior and ecology. Its effectiveness as an insect repellent allows researchers to manipulate insect behavior and test hypotheses about insect ecology. However, PMD has limitations as a research tool, as its effectiveness can vary depending on the species of insect being studied.
Future Directions
1. Further research is needed to understand the mechanism of action of PMD on insect olfactory systems.
2. The effectiveness of PMD against different species of insects needs to be studied to determine its potential as a broad-spectrum insect repellent.
3. The potential use of PMD as a natural alternative to synthetic insecticides needs to be explored.
4. The safety and toxicity of PMD on non-target organisms needs to be studied to determine its potential impact on the environment.
Synthesis Methods
PMD can be extracted from the leaves of the lemon-scented gum tree using steam distillation. Alternatively, it can be synthesized from p-cymene, a compound found in essential oils of various plants, through a series of chemical reactions.
Scientific Research Applications
PMD has been extensively studied for its insect-repelling properties. Scientific research has shown that PMD is effective against a wide range of insects, including mosquitoes, ticks, and flies. PMD has also been found to be safe for use on human skin and has a low toxicity profile.
properties
CAS RN |
13199-54-7 |
|---|---|
Product Name |
1,4-Dimethoxy-2,3,5,6-tetramethylbenzene |
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1,4-dimethoxy-2,3,5,6-tetramethylbenzene |
InChI |
InChI=1S/C12H18O2/c1-7-8(2)12(14-6)10(4)9(3)11(7)13-5/h1-6H3 |
InChI Key |
CPDNGRVWRPXTGS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1OC)C)C)OC)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)
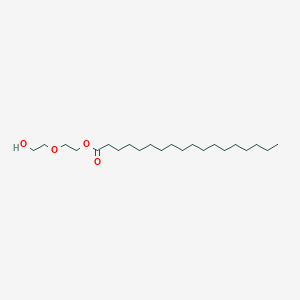
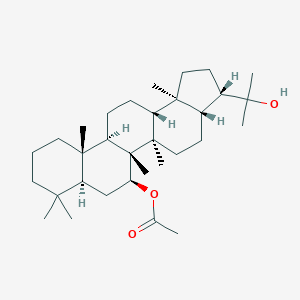
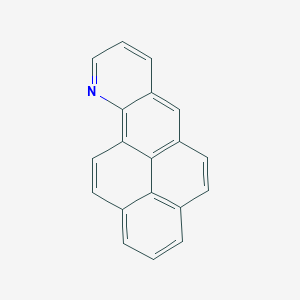
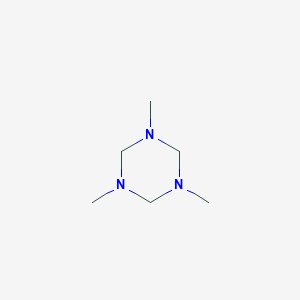
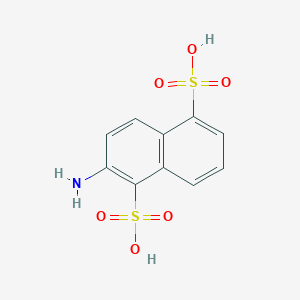
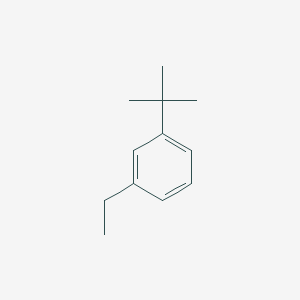

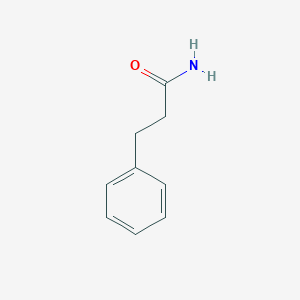
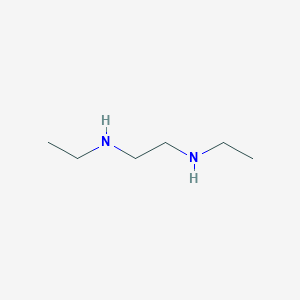
![4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B85532.png)
